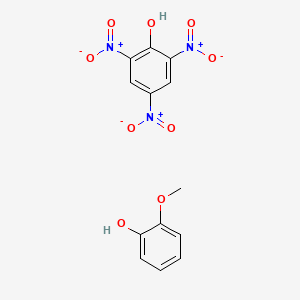
Guaiacol picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol picrate is an organic compound derived from guaiacol and picric acid. Guaiacol, a phenolic compound, is known for its methoxy functional group, while picric acid is a well-known explosive compound. The combination of these two results in this compound, which has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guaiacol picrate can be synthesized through the reaction of guaiacol with picric acid. The typical reaction involves mixing guaiacol with an aqueous solution of picric acid under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guaiacol and picric acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Guaiacol picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of guaiacol and picramic acid.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Guaiacol and picramic acid.
Substitution: Halogenated and nitrated derivatives of this compound.
Applications De Recherche Scientifique
Guaiacol picrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and as a model compound for studying phenolic compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of guaiacol picrate involves its interaction with various molecular targets. The phenolic group in this compound allows it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiacol: A phenolic compound with a methoxy group, used in various applications including as a flavoring agent and in pharmaceuticals.
Picric Acid: An explosive compound with applications in the production of dyes and as a reagent in chemical analysis.
Catechol: A phenolic compound similar to guaiacol but without the methoxy group, used in the synthesis of various chemicals.
Uniqueness
Guaiacol picrate is unique due to the combination of properties from both guaiacol and picric acid. This combination results in a compound with distinct chemical reactivity and applications, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
60261-30-5 |
|---|---|
Formule moléculaire |
C13H11N3O9 |
Poids moléculaire |
353.24 g/mol |
Nom IUPAC |
2-methoxyphenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8O2.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,8H,1H3;1-2,10H |
Clé InChI |
LROLYWDACYBSSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


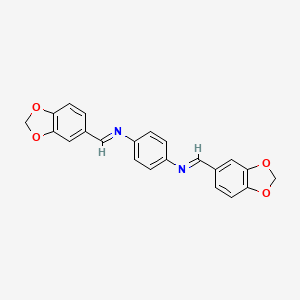
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
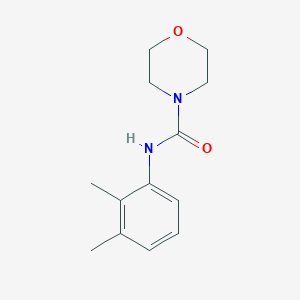
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
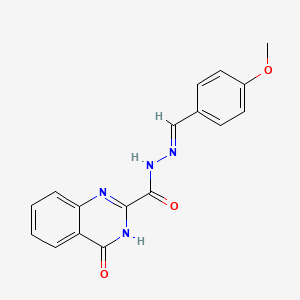
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
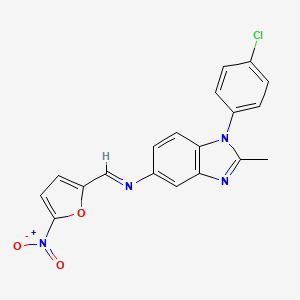
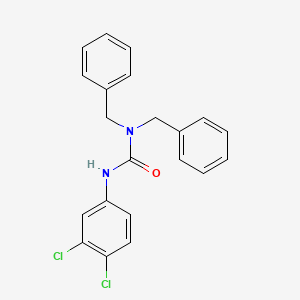


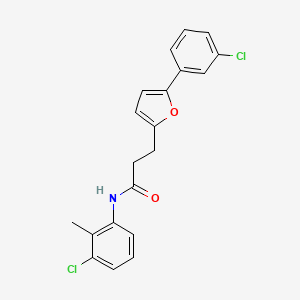


![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
